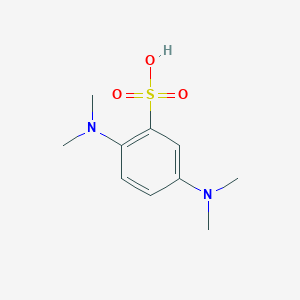

2,5-Bis(dimethylamino)benzene-1-sulfonic acid

Description

Properties

CAS No. |

650634-90-5 |

|---|---|

Molecular Formula |

C10H16N2O3S |

Molecular Weight |

244.31 g/mol |

IUPAC Name |

2,5-bis(dimethylamino)benzenesulfonic acid |

InChI |

InChI=1S/C10H16N2O3S/c1-11(2)8-5-6-9(12(3)4)10(7-8)16(13,14)15/h5-7H,1-4H3,(H,13,14,15) |

InChI Key |

AMQMNPDLZBKHKI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N(C)C)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Sulfonation of 2,5-Dimethylaniline

One of the primary methods for synthesizing 2,5-Bis(dimethylamino)benzene-1-sulfonic acid is through the sulfonation of 2,5-dimethylaniline. The process typically involves the following steps:

Reagents : 2,5-Dimethylaniline and concentrated sulfuric acid or fuming sulfuric acid.

-

- The reaction is conducted by adding 2,5-dimethylaniline to concentrated sulfuric acid at a controlled temperature (usually between 140°C and 250°C).

- The mixture is stirred continuously to ensure uniform reaction.

$$

\text{C}9\text{H}{13}\text{N} + \text{H}2\text{SO}4 \rightarrow \text{C}9\text{H}{12}\text{N}\text{SO}3\text{H} + \text{H}2\text{O}

$$

- Yield : This method typically results in a high yield of the sulfonated product due to the strong electrophilic nature of sulfuric acid.

Use of Dimethylformamide as a Solvent

Another effective method involves using dimethylformamide as a solvent for the reaction:

Reagents : 2,5-Dimethylaniline, sulfuric acid or oleum (fuming sulfuric acid), and dimethylformamide.

-

- The reaction mixture is heated to a temperature range of 60°C to 150°C.

- Dimethylformamide acts as both a solvent and a reagent that enhances the solubility of the reactants.

$$

\text{C}9\text{H}{13}\text{N} + \text{H}2\text{SO}4 + \text{DMF} \rightarrow \text{C}9\text{H}{12}\text{N}\text{SO}_3\text{H} + \text{DMF-H}^+

$$

- Yield and Quality : This method can improve yield and purity due to better solvation properties.

Comparative Analysis of Methods

The following table summarizes the key aspects of different preparation methods for 2,5-Bis(dimethylamino)benzene-1-sulfonic acid:

| Method | Reagents | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonation with Sulfuric Acid | 2,5-Dimethylaniline + H₂SO₄ | 140 - 250 | High | Simple procedure; high reaction rate |

| Sulfonation with Dimethylformamide | 2,5-Dimethylaniline + H₂SO₄ + DMF | 60 - 150 | Higher | Improved solubility; better purity |

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(dimethylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the dimethylamino groups under mild conditions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2,5-Bis(dimethylamino)benzene-1-sulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is utilized in biochemical assays and as a fluorescent probe for detecting biomolecules.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis(dimethylamino)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the dimethylamino groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Electronic and Solubility Profiles

- Electron-Donating Effects: The dimethylamino groups in 2,5-bis(dimethylamino)benzene-1-sulfonic acid enhance the electron density of the aromatic ring, increasing the acidity of the sulfonic acid group compared to non-aminated analogues (e.g., benzenesulfonic acid). This contrasts with 4,4'-bis(dimethylamino)benzophenone, where the para-substituted dimethylamino groups stabilize the ketone via resonance, enabling applications in UV-initiated reactions .

- Solubility: The hydrophilic sulfonic acid group promotes water solubility. However, the hydrophobic dimethylamino groups may reduce solubility in polar solvents relative to BES, which has hydroxyethyl groups for enhanced hydrophilicity .

Toxicity and Regulatory Status

- 2,5-Bis(dimethylamino)benzene-1-sulfonic acid: No direct toxicity data were found in the provided evidence. However, structural analogs like 4,4'-bis(dimethylamino)benzophenone are classified as carcinogens and prohibited in cosmetics under regulations such as the Cosmetic Ingredient Hotlist . This suggests that dimethylamino-substituted aromatics may require careful handling.

- 3-Hydroxynaphthalene-2,7-disulfonic acid : Regulated due to moderate toxicity, with limits on impurities in dyes .

Biological Activity

2,5-Bis(dimethylamino)benzene-1-sulfonic acid (commonly referred to as "DMABSA") is a sulfonic acid derivative that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two dimethylamino groups and a sulfonic acid functional group, which may contribute to its interactions with biological systems.

1. Antioxidant Activity

Recent studies have shown that DMABSA exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action : The antioxidant activity of DMABSA is thought to stem from its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

2. Enzyme Inhibition

DMABSA has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's.

- Inhibition Studies : In vitro assays have demonstrated that DMABSA can inhibit AChE with an IC50 value indicative of moderate potency. This suggests its potential as a lead compound for developing therapeutic agents targeting cholinergic dysfunction.

3. Cytotoxicity

The cytotoxic effects of DMABSA have been investigated against several cancer cell lines, including breast (MCF-7), colon (Caco-2), and prostate (PC-3) cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| Caco-2 | 60 |

| PC-3 | 50 |

These results indicate that DMABSA possesses selective cytotoxicity, making it a candidate for further development in cancer therapy.

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of DMABSA involved administering the compound to animal models subjected to oxidative stress. The results indicated a marked improvement in cognitive function and a reduction in markers of neuronal damage.

Case Study 2: Anticancer Properties

In another investigation, DMABSA was tested against various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis, suggesting its potential utility in cancer treatment protocols.

Research Findings

Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological activity of DMABSA. Modifications to the dimethylamino groups or sulfonic acid moiety could enhance its potency or selectivity against specific targets.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between DMABSA and target proteins involved in oxidative stress and cancer pathways. These studies suggest that hydrogen bonding and hydrophobic interactions play critical roles in its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.